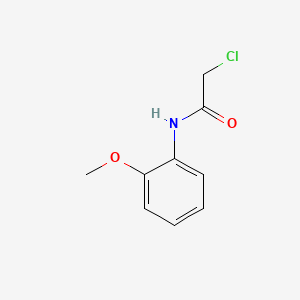

2-chloro-N-(2-methoxyphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXYYSDKRPMGKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204460 | |

| Record name | o-Acetanisidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55860-22-5 | |

| Record name | 2-Chloro-N-(2-methoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55860-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Acetanisidide, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 55860-22-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Acetanisidide, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2-methoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro N 2 Methoxyphenyl Acetamide and Its Analogues

Classical Acetylation Methods

Classical acetylation methods remain the most common and well-documented approaches for the synthesis of 2-chloro-N-(2-methoxyphenyl)acetamide. These methods typically involve the reaction of 2-methoxyaniline with a chloroacetylating agent.

Chloroacetylation of o-methoxyaniline with Chloroacetyl Chloride

The most direct and widely reported method for the synthesis of this compound is the chloroacetylation of 2-methoxyaniline (o-methoxyaniline) with chloroacetyl chloride. researchgate.netijpsr.info This reaction involves the nucleophilic attack of the amino group of 2-methoxyaniline on the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed, driving the reaction to completion. Various solvents and bases can be employed, influencing the reaction rate and yield.

One reported procedure involves the dropwise addition of chloroacetyl chloride to a solution of 2-methoxyaniline in an aqueous medium. The reaction mixture is stirred overnight, and the product is isolated as a crystalline solid with a yield of 59.62% and a melting point of 40-42°C. ijpsr.info

Another approach utilizes an organic solvent such as acetone in the presence of a base like potassium carbonate (K₂CO₃). In this method, 2-methoxyaniline is stirred with K₂CO₃ in acetone, followed by the addition of chloroacetyl chloride at a reduced temperature (0°C). The reaction is then allowed to proceed at room temperature. chemicalbook.com A similar procedure using a different aniline derivative resulted in a yield of 67.38%. chemicalbook.com

The reaction conditions for the chloroacetylation of anilines can be summarized in the following table:

| Amine Reactant | Acetylating Agent | Solvent | Base | Temperature | Yield (%) | Reference |

| o-methoxy aniline | Chloroacetyl chloride | Aqueous | - | Room Temp | 59.62 | ijpsr.info |

| 3-Chloro-4-methoxyaniline | Chloroacetyl chloride | Acetone | K₂CO₃ | 0°C to RT | 67.38 | chemicalbook.com |

| p-aminophenol | Chloroacetyl chloride | Acetic acid | Sodium acetate | -2°C to RT | 72 | neliti.com |

| m-aminophenol | Chloroacetyl chloride | Tetrahydrofuran | K₂CO₃ | Room Temp | - | neliti.com |

Acetic Anhydride-Mediated Synthesis

While the direct use of acetic anhydride for the synthesis of this compound is not extensively documented, a related approach involves the use of chloroacetic anhydride. Chloroacetic anhydride can be synthesized by reacting chloroacetyl chloride with chloroacetic acid. google.com This anhydride can then be used to acylate anilines. For instance, the reaction of 9-substituted adenines with chloroacetic anhydride in boiling toluene has been shown to produce N⁶-chloroacetyladenine derivatives. rsc.org This suggests a potential, though less common, route for the synthesis of this compound from 2-methoxyaniline.

Acetyl Chloride-Based Acetylation

Similar to the acetic anhydride method, the direct use of acetyl chloride in combination with a chlorine source to synthesize this compound is not a standard procedure. The more conventional and efficient method remains the direct use of chloroacetyl chloride, which already contains the necessary chloroacetyl group.

Advanced Synthetic Strategies for Derivatization

Advanced synthetic strategies for the derivatization of this compound and its analogues focus on modifying the core structure to introduce new functionalities. These modifications can target the amide N-H bond or the reactive C-Cl bond.

One-Pot Synthesis Approaches

While one-pot syntheses for the direct formation of this compound are not widely reported, one-pot procedures for the derivatization of N-arylacetamides are known. These methods often focus on the reactivity of the chloroacetyl group. For example, a facile one-pot process for the synthesis of various amides from aromatic amines and chloroacetyl chloride has been developed using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in tetrahydrofuran (THF) at room temperature, with yields ranging from 75% to 95%. nih.gov

Catalytic Methods in C-N and C-Cl Bond Formation

The derivatization of this compound can be achieved through catalytic methods that facilitate the formation of new carbon-nitrogen (C-N) and carbon-chlorine (C-Cl) bonds.

Catalytic C-N Bond Formation: The amide N-H bond can be a site for derivatization. While specific catalytic methods for the C-N bond formation on this compound are not detailed in the available literature, general catalytic amidation reactions of carboxylic acids and amines are well-established. These methods often employ transition metal catalysts or organocatalysts to facilitate the amide bond formation under milder conditions.

Catalytic C-Cl Bond Formation: The chlorine atom in the chloroacetyl group is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. Catalytic methods can be employed to activate this C-Cl bond for coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are a common strategy for forming new carbon-carbon or carbon-heteroatom bonds at sp²-hybridized carbons, and similar principles could be adapted for the C-Cl bond in the acetamide (B32628) side chain.

Green Chemistry Approaches in this compound Synthesis

While specific research focusing exclusively on green chemistry for the synthesis of this compound is not extensively detailed, principles of green chemistry are being applied to the synthesis of its derivatives and related heterocyclic systems. A key aspect of green chemistry is the use of environmentally benign solvents and catalysts. For instance, the synthesis of benzimidazole derivatives, which can be derived from chloroacetamide precursors, has been achieved using the versatile organocatalyst L-Proline in an aqueous medium under reflux conditions. ijrar.org This method provides an efficient and inexpensive route to these heterocyclic compounds. ijrar.org Similarly, some conventional syntheses of N-substituted chloroacetamides employ aqueous solutions of amines, reducing the reliance on volatile organic solvents. ijpsr.info The development of solvent-free reaction conditions, such as those catalyzed by H2O2/TiO2 P25 nanoparticle systems for producing 2-substituted benzimidazoles, also represents a significant step towards greener synthetic protocols. semanticscholar.org

Synthesis of Key Derivatives and Structural Analogues

The basic structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives and analogues through targeted chemical modifications.

Modifications to the phenyl ring of N-arylacetamides are commonly achieved by starting with an appropriately substituted aniline. The general synthetic route involves the acylation of the substituted aniline with chloroacetyl chloride. Reaction conditions can be varied, often using a base in an organic solvent or an acidic medium.

For example, the synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide involves dissolving 4-methoxyaniline in pure acetic acid, followed by the portion-wise addition of chloroacetyl chloride in an ice bath. iucr.orgnih.gov A solution of sodium acetate is then added to induce precipitation of the product. iucr.orgnih.gov An alternative method involves treating an aqueous solution of p-methoxy aniline with chloroacetyl chloride. ijpsr.info Similarly, 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide is synthesized by reacting 3-chloro-4-methoxyaniline with chloroacetyl chloride in acetone, using potassium carbonate as the base. chemicalbook.com

The following table summarizes the synthesis of various derivatives with substitutions on the phenyl ring.

| Compound Name | Starting Aniline | Reagents & Solvents | Yield (%) | Reference |

| 2-chloro-N-(4-methoxyphenyl)acetamide | 4-methoxyaniline | Chloroacetyl chloride, Acetic acid, Sodium acetate | 80% | iucr.orgnih.gov |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | p-aminophenol | Chloroacetyl chloride, Acetic acid, Sodium acetate | 72% | neliti.com |

| 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide | 3-chloro-4-methoxyaniline | Chloroacetyl chloride, Potassium carbonate, Acetone | 67.38% | chemicalbook.com |

| 2-chloro-N-(4-chlorophenyl)acetamide | 4-chloroaniline | Chloroacetyl chloride, Aqueous solution | - | nih.gov |

| 2-chloro-N-(p-tolyl)acetamide | p-toluidine | Chloroacetyl chloride, Aqueous solution | - | nih.gov |

The acetamide portion of the molecule, particularly the chloro- leaving group, is a key site for synthetic modification. This allows for the introduction of different functional groups and the construction of more complex molecules.

One common modification involves altering the halogen substitution on the acetyl group. For instance, 2,2-dichloro-N-(substituted phenyl)acetamides can be synthesized by treating a substituted aniline with dichloroacetyl chloride in the presence of a base like anhydrous potassium carbonate in a solvent such as dichloromethane (CH2Cl2).

Another significant modification is the nucleophilic substitution of the chlorine atom. This reaction is fundamental for linking the acetamide scaffold to other molecular fragments. For example, N-phenyl-2-(phenylsulfanyl)acetamide is formed by reacting 2-chloro-N-phenylacetamide with benzenesulfonylguanidine in dry 1,4-dioxane with potassium hydroxide, where the sulfur acts as the nucleophile, displacing the chloride. iucr.org

| Derivative Type | Synthetic Modification | Reagents | Reference |

| Dichloro-acetamide | Acylation with dichloroacetyl chloride | Substituted aniline, Dichloroacetyl chloride, K2CO3, CH2Cl2 | |

| Thioether-acetamide | Nucleophilic substitution of chlorine | 2-chloro-N-phenylacetamide, Benzenesulfonylguanidine, KOH, 1,4-dioxane | iucr.org |

2-chloro-N-(aryl)acetamides are valuable intermediates for synthesizing various heterocyclic compounds, which are significant pharmacophores. arabjchem.org

Triazole Derivatives: The reactive chloroacetamide functionality is a key precursor for building triazole rings. In one method, 2,2-dichloro-N-(substituted phenyl)acetamides are reacted with 1H-benzo[d]1,2,3-triazole in acetone with potassium carbonate to yield 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(substituted phenyl)acetamide derivatives. More broadly, 2-chloro-N-phenylacetamides can be used in [3+2] cycloaddition reactions to form various 1,2,3-triazole derivatives. mdpi.com The synthesis of 1,2,4-triazoles can also be achieved through multi-step reactions starting from precursors derived from modified acetamides. chemmethod.com

Benzimidazole Derivatives: The synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with various functional groups. semanticscholar.orgnih.gov While not a direct cyclization of the acetamide, 2-chloro-N-(aryl)acetamides can be used to synthesize precursors for these reactions. For example, 2-substituted benzimidazoles can be prepared by reacting 2-chloromethyl benzimidazole with substituted primary aromatic amines. arabjchem.org Green synthetic methods, such as using L-proline in water, have been developed for the condensation of o-phenylenediamines with aldehydes to form benzimidazoles efficiently. ijrar.org

Quinoline Derivatives: Quinolines are another important class of heterocycles whose synthesis can indirectly involve N-aryl acetamide structures. mdpi.com A common method for synthesizing substituted quinolines is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov The N-aryl acetamide can serve as a protected form of the aniline, which can be deprotected and modified to generate the necessary alkynyl aniline precursor for the cyclization step. nih.govnih.gov

A significant application of this compound is its conversion into polymerizable monomers. This is achieved by substituting the chloro group with a polymerizable moiety, such as methacrylate (B99206).

The monomer 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) is synthesized directly from this compound. researchgate.net A related monomer, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA), is synthesized by reacting 2-chloro-N-(4-methoxyphenyl)acetamide with sodium methacrylate. researchgate.net This reaction is conducted in 1,4-dioxane at 85°C, using TEBAC (triethyl benzyl ammonium chloride) and NaI (sodium iodide) as catalysts. researchgate.net

These monomers can then undergo free-radical polymerization. For instance, 2MPAEMA has been polymerized to form its homopolymer and has also been copolymerized with methyl methacrylate (MMA). acs.org The polymerization is typically initiated with a radical initiator like azobis(isobutyronitrile) (AIBN) in a solvent such as 1,4-dioxane at elevated temperatures. acs.org

Advanced Spectroscopic and Computational Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-N-(2-methoxyphenyl)acetamide, both ¹H and ¹³C NMR spectra have been used for its characterization. researchgate.netresearchgate.net

The ¹H NMR spectrum of this compound provides information on the chemical environment of all protons in the molecule. The spectrum is expected to show distinct signals corresponding to the aromatic protons on the methoxyphenyl ring, the methylene (CH₂) protons of the chloroacetamide group, the methoxy (B1213986) (OCH₃) protons, and the amide (NH) proton.

The aromatic region would typically display a complex multiplet pattern between 6.8 and 8.5 ppm, arising from the four protons on the substituted benzene ring. The exact chemical shifts and splitting patterns are dictated by the electronic effects of the methoxy and acetamide (B32628) substituents. The amide proton (NH) is expected to appear as a singlet, often in the downfield region (typically > 8.0 ppm), with its chemical shift being sensitive to solvent and concentration. The methylene protons (CH₂Cl) adjacent to the chlorine atom and the carbonyl group would likely appear as a sharp singlet, anticipated in the 4.0-4.5 ppm range due to the strong deshielding effects of the adjacent electronegative atoms. The three protons of the methoxy group (OCH₃) are expected to produce a distinct singlet, typically around 3.8-3.9 ppm.

While the synthesis and ¹H NMR characterization of the title compound have been reported, the specific chemical shift and coupling constant values were not available in the reviewed literature. researchgate.net

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

Key expected signals include the carbonyl carbon (C=O) of the amide group, which is typically found significantly downfield around 164-167 ppm. nih.gov The carbons of the aromatic ring would appear in the approximate range of 110-155 ppm. The carbon atom bonded to the methoxy group (C-OCH₃) would be highly deshielded, while the carbon bonded to the nitrogen (C-N) would also have a characteristic chemical shift. The methylene carbon (CH₂Cl) is anticipated around 43 ppm, influenced by the adjacent chlorine atom. nih.gov The methoxy carbon (OCH₃) signal is expected at approximately 55 ppm. nih.gov Although a ¹³C NMR spectrum for the compound has been recorded, specific experimental chemical shift values were not detailed in the available search results. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Data Interpretation for this compound Note: The following table is based on general principles of NMR spectroscopy and data from analogous compounds, as specific experimental values for the title compound were not available in the searched literature.

| Assignment | Expected ¹H NMR Shift (ppm) | Expected Multiplicity | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| -NH | > 8.0 | Singlet (broad) | - |

| Aromatic -CH | 6.8 - 8.5 | Multiplets | 110 - 148 |

| Aromatic C-N | - | - | ~127 |

| Aromatic C-O | - | - | ~148 |

| -C=O | - | - | 164 - 167 |

| -CH₂Cl | 4.0 - 4.5 | Singlet | ~43 |

| -OCH₃ | 3.8 - 3.9 | Singlet | ~55 |

While no specific 2D NMR studies for this compound were found in the literature search, these techniques are invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space. It could be used to confirm the ortho substitution pattern by observing through-space interactions between the methoxy protons and a nearby aromatic proton.

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The characterization of this compound has been performed using FT-IR spectroscopy. researchgate.netresearchgate.net

The IR spectrum of this compound will display several characteristic absorption bands that confirm the presence of its key functional groups. Based on data from the analogous compound 2-chloro-N-(4-methoxyphenyl)acetamide, the following key vibrational modes are expected nih.gov:

N-H Stretching: A distinct, sharp peak around 3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Aromatic Stretching: One or more peaks just above 3000 cm⁻¹ (e.g., ~3073 cm⁻¹) are characteristic of the C-H bonds on the aromatic ring.

C-H Aliphatic Stretching: Peaks just below 3000 cm⁻¹ (e.g., ~2960 cm⁻¹) are assigned to the C-H stretching of the methylene (CH₂) and methoxy (CH₃) groups.

C=O Stretching (Amide I band): A very strong and sharp absorption band around 1660 cm⁻¹ is a definitive indicator of the carbonyl group of the amide.

N-H Bending (Amide II band): This band, typically found around 1540-1550 cm⁻¹, involves N-H bending coupled with C-N stretching.

C-O-C Stretching: Asymmetric and symmetric stretching of the aryl-ether linkage of the methoxy group will produce strong bands, typically in the 1250 cm⁻¹ and 1030 cm⁻¹ regions.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to produce a band in the fingerprint region, often around 825 cm⁻¹. nih.gov

Table 2: Expected Characteristic IR Absorption Bands for this compound Note: Wavenumbers are based on data from analogous compounds and general IR correlation charts, as a specific peak list for the title compound was not available in the searched literature.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H stretch | Amide |

| ~3070 | C-H stretch | Aromatic |

| ~2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1660 | C=O stretch (Amide I) | Amide |

| ~1540 | N-H bend (Amide II) | Amide |

| ~1250 | C-O-C asymmetric stretch | Aryl Ether |

| ~1030 | C-O-C symmetric stretch | Aryl Ether |

| ~825 | C-Cl stretch | Alkyl Halide |

In the solid state, intermolecular hydrogen bonding plays a significant role in the vibrational spectrum of acetamides. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as an acceptor, forming chains of molecules. nih.gov This interaction typically causes a broadening and a shift to a lower frequency for the N-H stretching band compared to its position in a dilute solution. The position of the Amide I (C=O) band can also be slightly lowered due to its participation in hydrogen bonding.

Electronic effects from the substituents on the phenyl ring influence the vibrational frequencies. The electron-donating methoxy group can affect the electron density across the aromatic system and the amide linkage, which in turn can subtly alter the force constants of the associated bonds and their corresponding absorption frequencies. Computational studies using DFT can model these effects and calculate theoretical vibrational frequencies, which can then be compared with experimental data to provide a deeper understanding of the molecule's vibrational properties. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by measuring its mass-to-charge ratio (m/z). For this compound, mass spectrometry confirms the molecular mass and provides insights into its fragmentation pattern, which helps in structural elucidation.

In one analysis, the mass spectrum of this compound showed the molecular ion peak [M+] at an m/z of 199, corresponding to the molecular weight of the compound. ijpsr.info The spectrum also displayed characteristic fragment ions, including peaks at m/z 150 and 122, which represent the loss of specific parts of the molecule during ionization. ijpsr.info This fragmentation pattern is crucial for confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. While specific HRMS data for this compound is not detailed in the provided search results, analysis of the isomeric compound 2-chloro-N-(4-methoxyphenyl)acetamide using HRMS with electrospray ionization (ESI-MS) found a molecular mass of 199.0105. nih.gov This is extremely close to the calculated exact mass of 199.04 for the molecular formula C9H10ClNO2, unequivocally confirming its elemental composition. nih.gov Such analysis is critical for differentiating between isomers and confirming the identity of a newly synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally fragile molecules without causing significant fragmentation. nih.gov In ESI-MS, the analyte is typically observed as a protonated molecule [M+H]+ or as an adduct with other cations like sodium [M+Na]+. This method is often coupled with liquid chromatography (LC) to analyze complex mixtures. For instance, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide was analyzed using ESI-MS, which successfully determined its molecular weight. nih.gov This technique is instrumental in providing the molecular ion's mass with high precision, which is then subjected to high-resolution analysis for elemental formula confirmation.

Table 1: Mass Spectrometry Data for this compound and Related Compounds

| Technique | Compound | m/z Value | Assignment | Reference |

|---|---|---|---|---|

| MS | This compound | 199 | [M+] | ijpsr.info |

| MS | This compound | 150 | Fragment Ion | ijpsr.info |

| MS | This compound | 122 | Fragment Ion | ijpsr.info |

| HRMS (ESI-MS) | 2-chloro-N-(4-methoxyphenyl)acetamide | 199.04 (Calculated) | C9H10ClNO2 | nih.gov |

| HRMS (ESI-MS) | 2-chloro-N-(4-methoxyphenyl)acetamide | 199.0105 (Found) | C9H10ClNO2 | nih.gov |

Quantum Chemical Calculations and Computational Spectroscopy

Quantum chemical calculations are theoretical methods used to predict the molecular structure, properties, and spectroscopic behavior of compounds. These computational tools provide valuable insights that complement experimental findings.

Density Functional Theory (DFT) for Optimized Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For this compound, DFT calculations have been performed to support experimental data, revealing details about intramolecular interactions and electronic delocalization. researchgate.net Such studies provide a deeper understanding of the molecule's stability and reactivity at the atomic level.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals is known as the HOMO-LUMO band gap.

A smaller band gap suggests that a molecule can be more easily excited and is generally more reactive. Theoretical studies on this compound have involved the calculation of these quantum chemical parameters to evaluate its electronic characteristics. researchgate.net For instance, in a study of polymers derived from this compound, the HOMO-LUMO gap was calculated to understand the material's charge-transport potential. researchgate.net

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters help in predicting the chemical behavior of the molecule. For this compound, these properties have been theoretically determined. researchgate.net

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

The calculation of these indices provides a quantitative basis for understanding the molecule's reactivity, stability, and potential for engaging in chemical reactions. researchgate.net

Table 2: Calculated Quantum Chemical Parameters

| Parameter | Definition | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |

| Band Gap Energy (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures electron-attracting tendency |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to charge transfer |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO)/2 | Related to the escaping tendency of electrons |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity to accept electrons |

Electrostatic Potential Map (ESP) and Average Local Ionization Energy (ALIE)

Theoretical studies employing Density Functional Theory (DFT) have been utilized to characterize the electronic properties of this compound. The Molecular Electrostatic Potential (MEP), also known as the Electrostatic Potential (ESP) map, is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. The ESP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. For this compound, the ESP map would characteristically show regions of negative potential (typically colored red or yellow) concentrated around the highly electronegative oxygen atoms of the carbonyl and methoxy groups, as well as the chlorine atom. These sites represent the centers of electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are located around the hydrogen atoms, particularly the amide (N-H) proton, identifying them as sites for potential nucleophilic attack.

Average Local Ionization Energy (ALIE) analysis provides further insight into the molecule's reactivity by mapping the energy required to remove an electron from any point on the electron density surface. Regions with low ALIE values indicate the locations of the most loosely bound, most reactive electrons, such as those in lone pairs or pi-systems. In this compound, the lowest ALIE values are expected to be found near the oxygen and nitrogen atoms, corresponding to their lone pair electrons, and across the aromatic ring's pi-system. These analyses collectively help in identifying the molecule's reactive behavior and potential for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecule. It provides a detailed understanding of charge transfer, hyperconjugation, and delocalization of electron density from occupied Lewis-type (donor) NBOs to unoccupied non-Lewis type (acceptor) NBOs.

Further analysis would show hyperconjugative interactions between the oxygen lone pairs of the methoxy group and the aromatic ring's antibonding orbitals, as well as interactions involving the chlorine atom. The magnitude of the stabilization energy (E2) associated with each donor-acceptor interaction quantifies its contribution to the molecular stability. These calculations provide a quantum chemical basis for understanding the molecule's electronic structure beyond simple Lewis diagrams.

Computational Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) of this compound have been calculated using DFT methods, often with the B3LYP functional and various basis sets, to complement experimental findings. researchgate.net These calculations predict the vibrational frequencies and intensities of the molecule's normal modes. To improve the agreement between theoretical and experimental results, calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method.

The calculated spectra allow for a detailed assignment of the vibrational modes observed in experimental FT-IR and FT-Raman spectra. Key predicted vibrational modes for this compound include:

N-H Stretching: A prominent band corresponding to the stretching vibration of the amide N-H bond, typically predicted in the 3300-3400 cm⁻¹ region.

C=O Stretching (Amide I): A strong absorption in the IR spectrum, usually found between 1650 and 1680 cm⁻¹, associated with the carbonyl group stretching.

N-H Bending and C-N Stretching (Amide II): A mixed mode appearing in the 1520-1570 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Multiple bands in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

C-Cl Stretching: A characteristic vibration typically observed in the lower frequency region of the spectrum, around 700-800 cm⁻¹.

C-O-C Stretching: Asymmetric and symmetric stretching modes of the methoxy group ether linkage.

By comparing the computed and experimental spectra, a reliable assignment of the fundamental vibrational modes can be achieved, confirming the molecular structure.

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of crystallographic databases indicates that a single-crystal X-ray diffraction study for this compound has not been reported in the published scientific literature. Therefore, definitive experimental data on its solid-state conformation, crystal system, space group, and precise unit cell dimensions are not available.

While structural data for the related isomer, 2-chloro-N-(4-methoxyphenyl)acetamide, has been published, a detailed analysis of the title compound's crystal structure cannot be provided without experimental determination. iucr.orgresearchgate.net

Crystal Packing and Intermolecular Interactions

As no experimental crystal structure has been determined for this compound, a definitive analysis of its crystal packing and the specific network of intermolecular interactions in the solid state is not possible. Such an analysis is contingent upon the successful crystallization of the compound and its subsequent study by X-ray diffraction.

Based on the functional groups present in the molecule, one can hypothesize the types of interactions that might govern its crystal packing. These would likely include N-H···O hydrogen bonds involving the amide group, which are common and strong structure-directing interactions in similar compounds. Other potential interactions could include weak C-H···O, C-H···Cl, and C-H···π interactions, which would collectively contribute to the formation of a stable three-dimensional supramolecular architecture. However, the exact nature and geometry of these interactions remain speculative without experimental data.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis requires the input of a solved crystal structure (in a .cif file format). Since the crystal structure for this compound has not been experimentally determined and reported, a Hirshfeld surface analysis cannot be performed.

Should a crystal structure become available, this analysis would allow for the generation of a unique Hirshfeld surface for the molecule, where the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) are mapped. The normalized contact distance (dₙₒᵣₘ) would highlight significant intermolecular contacts as red spots on the surface. Furthermore, 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts, breaking down the crystal packing into contributions from specific atom···atom interactions (e.g., H···H, O···H, Cl···H), thereby offering a detailed picture of the supramolecular environment.

Biological Activity and Mechanistic Investigations

Antimicrobial Activity

Derivatives of 2-chloro-N-alkyl/aryl acetamide (B32628) have demonstrated notable antimicrobial effects, showing activity against a range of bacteria and fungi. researchgate.net The presence of a chlorine atom on the alpha-carbon is considered a key feature for the antimicrobial activity of these molecules. mdpi.com

Studies on various N-substituted chloroacetamides confirm their activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, research on hydroxylated analogs, 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, showed appreciable antibacterial action against Bacillus subtilis and Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). The activity against Pseudomonas aeruginosa (Gram-negative) was comparatively weaker. Similarly, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide, the para-isomer of the title compound, has also shown antimicrobial activity against S. aureus. researchgate.net

Table 1: Antibacterial Activity of 2-chloro-N-(hydroxyphenyl)acetamide Derivatives (Zone of Inhibition in mm)

| Bacterial Strain | 2-chloro-N-(3-hydroxyphenyl)acetamide | 2-chloro-N-(4-hydroxyphenyl)acetamide |

|---|---|---|

| Bacillus subtilis | 12 mm | 14 mm |

| Staphylococcus aureus | 12 mm | 14 mm |

| Escherichia coli | 8 mm | 10 mm |

| Pseudomonas aeruginosa | 6 mm | 12 mm |

Data sourced from a study on hydroxylated analogs of the title compound.

The antifungal properties of this class of compounds have been investigated against various fungal species. The analog 2-chloro-N-phenylacetamide (A1Cl) has demonstrated antifungal activity against strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL. scbt.comnih.gov This same compound was also found to be effective against clinical isolates of Candida tropicalis and Candida parapsilosis, exhibiting MIC values between 16 and 256 μg/mL. sigmaaldrich.com Furthermore, 2-chloro-N-(4-methoxyphenyl)acetamide showed a potent antifungal effect, inhibiting colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. researchgate.net However, other studies on hydroxylated derivatives found no significant antifungal activity against Candida albicans.

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide (A1Cl)

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) |

|---|---|---|

| Aspergillus flavus | 16 - 256 μg/mL | 32 - 512 μg/mL |

| Candida tropicalis | 16 - 256 μg/mL | Not specified |

| Candida parapsilosis | 16 - 256 μg/mL | Not specified |

Data sourced from studies on the analog 2-chloro-N-phenylacetamide. scbt.comnih.govsigmaaldrich.com

The antimicrobial mechanism of these compounds is multifaceted and appears to vary between different analogs and target organisms. An in-silico analysis of 2-chloro-N-(4-methoxyphenyl)acetamide suggested that its antimicrobial effect is likely due to the inhibition of NAD+-dependent DNA ligase, an essential enzyme for bacterial DNA replication and repair. researchgate.netnih.gov Another proposed mechanism involves the chlorine atom, which may induce the degradation of sulfhydryl enzymes and amino acids, leading to a loss of intracellular materials. researchgate.net

For antifungal action, several mechanisms have been proposed. In silico studies on 2-chloro-N-phenylacetamide suggest its activity against Candida species may stem from the inhibition of the enzyme dihydrofolate reductase (DHFR). sigmaaldrich.com Against Aspergillus flavus, the same compound's mechanism was proposed to be binding to ergosterol (B1671047) on the fungal plasma membrane, along with possible inhibition of thymidylate synthase, which would disrupt DNA synthesis. scbt.comnih.gov However, conflicting research indicates that this compound does not act by binding to ergosterol or by causing damage to the fungal cell wall, suggesting that its mechanism of action requires further elucidation. researchgate.net

Anticancer Properties and Cytotoxicity

While direct experimental data on the anticancer activity of 2-chloro-N-(2-methoxyphenyl)acetamide is limited in the available literature, research on its isomers and closely related analogs provides insight into its potential as a cytotoxic agent.

Studies on related structures suggest a potential for anticancer activity. Molecular docking experiments were conducted on the meta-isomer, 2-chloro-N-(3-methoxyphenyl)acetamide, with human topoisomerase II alpha (TOP2A), a well-established target for anticancer drugs. researchgate.net

Furthermore, the analog N-(2-hydroxyphenyl) acetamide (NA-2) has been shown to significantly inhibit the growth of the human breast cancer cell line MCF-7 . nih.gov No specific data on the inhibition of Colon Cancer Cells, HeLa, HepG2, or PANC-1 by the title compound was available in the reviewed sources.

Table 3: Cytotoxic Activity of N-(2-hydroxyphenyl) acetamide (NA-2)

| Cell Line | IC₅₀ (48h treatment) |

|---|---|

| MCF-7 (Breast Cancer) | 1.65 mM |

Data sourced from a study on the analog N-(2-hydroxyphenyl) acetamide. nih.gov

The mechanisms underlying the cytotoxic effects of this compound class often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle. The analog N-(2-hydroxyphenyl) acetamide (NA-2) was found to induce apoptosis in MCF-7 cells by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov The same study also reported that NA-2 arrested the cell cycle in the G0/G1 phase. nih.gov These findings suggest that related chloroacetamides may share similar mechanisms for inducing cancer cell death.

Interaction with Specific Biological Targets (e.g., Phosphoglycerate Dehydrogenase, ABL (T315I) cell line)

Scientific literature from the conducted searches does not currently contain specific studies on the interaction between this compound and the enzyme Phosphoglycerate Dehydrogenase (PHGDH). While PHGDH is a recognized target in cancer research for its role in serine biosynthesis, with specific small molecule inhibitors like CBR-5884 being identified, no direct inhibitory action by this compound has been reported. nih.govresearchgate.netnih.gov

Similarly, there is no available research detailing the activity of this compound on the ABL (T315I) mutant cell line. This particular mutation is known to confer resistance to certain tyrosine kinase inhibitors in the treatment of leukemia. nih.govnih.gov Research into inhibitors effective against this resistant cell line has focused on other chemical scaffolds, such as 2,6,9-trisubstituted purines. nih.gov

Enzyme Inhibition and Modulation

The acetamide structure is a common motif in compounds designed for enzyme inhibition. archivepp.comgalaxypub.co

While specific studies detailing the inhibition of metabolic pathways by this compound are not prevalent, the broader class of chloro-acetamide derivatives has been noted for its biological activity. The presence of a chlorine atom on the alpha-carbon of the acetamide group can be essential for the biological activity of the molecule. nih.gov Some acetamide-based compounds have been found to interfere with crucial bacterial biosynthetic pathways, such as those for folate, biotin, and certain amino acids. nih.gov For instance, inhibitors of folate biosynthesis are effective antibacterial treatments, validating the approach of targeting bacterial metabolic pathways. nih.gov However, direct evidence linking this compound to the inhibition of a specific metabolic pathway was not identified in the reviewed literature.

Cyclooxygenase (COX) enzymes are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgstanford.edu The inhibition of COX-1 and COX-2 isoenzymes reduces the synthesis of prostaglandins, which are mediators of pain and inflammation. orientjchem.orgstanford.edunih.gov The acetamide scaffold is frequently incorporated into the design of new COX-2 inhibitors, as this enzyme is primarily associated with inflammation. archivepp.comgalaxypub.co

While numerous acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activity through COX inhibition, specific data quantifying the inhibitory concentration (IC50) of this compound against COX-1 or COX-2 is not available in the reviewed research. orientjchem.orgnih.gov The general strategy often involves modifying the acetamide structure to achieve selective and potent inhibition of COX-2, aiming to create effective anti-inflammatory agents. archivepp.comgalaxypub.co

The inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing postprandial hyperglycemia, a hallmark of diabetes mellitus. nih.govnih.govscielo.br By slowing the breakdown of polysaccharides into absorbable monosaccharides, these inhibitors can help control blood glucose levels. nih.govscielo.br Various heterocyclic compounds containing an acetamide moiety have been explored as potential inhibitors of these enzymes. nih.govresearchgate.netdovepress.com However, the current body of literature lacks specific studies investigating or reporting the inhibitory effects of this compound on α-glucosidase or α-amylase.

Antioxidant Properties

Research has confirmed that this compound, also referred to in some studies as o-acetamide, possesses antioxidant capabilities. researchgate.net This activity is considered a crucial property for compounds that can protect biological systems from the detrimental effects of oxidative processes. mdpi.comresearchgate.net

The antioxidant activity of this compound is attributed to its ability to act as a free radical scavenger. researchgate.net It is thought that this scavenging effect may arise from the compound's capacity to either scavenge peroxyl radicals directly or to contribute to the reduction of hydroperoxides. researchgate.net The chemical structure, specifically the presence of the phenyl ring and other functional groups, is believed to be the origin of this antioxidant potential. researchgate.net

Table 1: Antioxidant Activity of this compound

| Property | Finding | Proposed Mechanism | Source |

|---|---|---|---|

| Antioxidant Activity | Detected in vitro | The phenyl ring and other functional groups may contribute to the antioxidant effect. researchgate.net | researchgate.net |

| Free Radical Scavenging | Confirmed | Activity may be due to scavenging of peroxyl radicals or reduction of hydroperoxides. researchgate.net | researchgate.net |

An extensive review of the scientific literature reveals a significant lack of available data regarding the specific neurological activities of the chemical compound This compound . Research on this particular molecule has primarily centered on its chemical synthesis and characterization, with some preliminary investigations into its antimicrobial and antioxidant properties.

Consequently, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing on the neurological effects, as no published research data exists for the following sections:

Mechanisms of Action at the Molecular Level

Binding Affinities to Biological Receptors

To maintain strict scientific accuracy and adhere to the provided instructions, no information from related but distinct acetamide derivatives can be extrapolated to describe the properties of this compound. The following is a summary of the limited, factual information available for this specific compound.

Based on the current body of scientific research, there are no studies available that have investigated the neurological activity, mechanisms of action at the molecular level, or binding affinities to biological receptors for this compound.

Neurological Activity (e.g., Antidepressant Effects)

There is no scientific literature available describing any investigation into the neurological or potential antidepressant effects of this compound.

Mechanisms of Action at the Molecular Level

Specific molecular mechanisms of action for this compound have not been elucidated in published research.

There are no studies identifying specific molecular targets or pathways with which this compound interacts to elicit a biological response. While some research has been conducted on its isomers, such as 2-chloro-N-(4-methoxyphenyl)acetamide, suggesting a potential effect on DNA ligase, this has not been demonstrated for the 2-methoxy isomer. researchgate.net

Data on the binding affinities of this compound to any biological receptors are not available in the current scientific literature.

Structure Activity Relationship Sar Studies

Influence of Methoxy (B1213986) Group Position and Electronic Effects

When positioned at the para (4-position) or ortho (2-position) to the acetamide (B32628) linkage, the methoxy group acts as an electron-donating group, increasing electron density at these positions. vaia.comwikipedia.org This can enhance activities that benefit from increased electron density on the ring. Conversely, when at the meta (3-position), the resonance effect does not effectively reach the rest of the molecule, and the electron-withdrawing inductive effect dominates. stackexchange.comwikipedia.org

Studies on various bioactive compounds have shown that this positional difference is critical. For instance, in certain antioxidant compounds, a para-methoxy substitution enhances activity, the meta position has a neutral effect, and an ortho substitution can decrease activity, possibly due to steric hindrance or unfavorable electronic interactions. nih.govnih.gov In a series of 18F-labeled phosphonium (B103445) cations, the para-substituted isomer showed the highest heart uptake, while the ortho and meta isomers displayed faster clearance from the liver. nih.gov For some anticancer agents, the presence of electron-donating groups like methoxy was found to be more favorable for activity than electron-withdrawing groups. nih.gov This highlights that the "optimal" position of the methoxy group is highly dependent on the specific biological target and mechanism of action.

Impact of Chlorine Substitution and its Position

The chlorine atom on the acetamide moiety is a crucial determinant of the compound's reactivity and biological profile. Chloroacetamides are known to be effective herbicides and possess antimicrobial properties. mdpi.com The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the ease with which the chlorine atom can be replaced by nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity allows the molecule to form covalent bonds with biological macromolecules, such as enzymes or proteins, which can be a key mechanism of its biological effect. acs.org

The strong electron-withdrawing nature of the chlorine atom also plays a significant role. This inductive effect can polarize the molecule, influencing its interactions with receptors and its ability to cross cell membranes. nih.govnih.gov Halogen substitutions, including chlorine, generally increase the lipophilicity of a molecule, which can enhance its passage through the phospholipid bilayers of cell membranes, a critical factor for antimicrobial activity. nih.govnih.govresearchgate.net In studies of N-(substituted phenyl)-2-chloroacetamides, analogues with a halogenated phenyl ring, such as N-(4-chlorophenyl) chloroacetamide, were among the most active antimicrobial compounds due to this increased lipophilicity. nih.govnih.gov

Furthermore, the presence of the chlorine atom can induce oxidative stress within cells by leading to the degradation of essential sulfhydryl enzymes and amino acids. researchgate.net This can cause a loss of intracellular materials and a decrease in nutrient absorption by the cell. researchgate.net In some series, di-halogenated and tri-halogenated compounds show even greater potency, underscoring the positive impact of halogenation on activity. nih.gov

Role of Acetamide Moiety in Biological Activity

The N-aryl acetamide structure serves as a fundamental scaffold for a wide range of biologically active compounds, including antimicrobial, antifungal, and anticancer agents. researchgate.netijpsr.info This moiety acts as a linker, connecting the reactive chloroacetyl group to the substituted phenyl ring. The specific conformation and electronic properties of the amide bond are critical for orienting the different parts of the molecule correctly for interaction with a biological target.

The amide group itself is a key pharmacophoric feature. The nitrogen and oxygen atoms can participate in hydrogen bonding, which is essential for binding to the active sites of proteins and enzymes. nih.govresearchgate.net Crystal structure analyses of related N-phenylacetamides show that molecules often form infinite chains linked by N—H⋯O hydrogen bonds. nih.govresearchgate.net

The reactivity of the entire chloroacetamide moiety is central to its function. It is a known electrophile that can react with nucleophilic residues like cysteine in proteins. acs.org This ability to act as a covalent inhibitor is a common mechanism for chloroacetamide-based compounds. acs.orgacs.org The stability and reactivity of this group can be fine-tuned by the substituents on the aryl ring, demonstrating the integrated nature of the molecule's structure-activity relationship. The N-aryl 2-chloroacetamide (B119443) framework is also a versatile precursor in organic synthesis, allowing for the creation of diverse heterocyclic systems with potential biological activities. researchgate.net

Comparative Analysis with Structural Analogues and Positional Isomers

The biological activity of N-phenylacetamide derivatives can be significantly altered by changing the substituents on the aromatic ring. Quantitative Structure-Activity Relationship (QSAR) studies on a series of N-(substituted phenyl)-2-chloroacetamides have provided detailed insights into these effects. nih.govresearchgate.net

The type, position, and electronic properties of the substituent are all critical factors. nih.govnih.gov Studies have shown that electron-withdrawing groups are often preferred over electron-donating groups for certain activities. nih.govnih.gov For example, in one series of carbonic anhydrase inhibitors, the order of activity for N-phenylacetamide derivatives was 4-Br > 2-Cl > H > 4-Cl > 4-CH3 > 4-OCH3, indicating that potent electron-withdrawing groups enhance activity more than electron-donating ones like methoxy. nih.gov

In contrast, other studies show the opposite trend. For certain antimetastatic compounds, activity was higher in analogues with electron-donating groups like methoxy compared to those with electron-withdrawing groups like chloro. nih.gov In antimicrobial tests, compounds with halogen substituents (e.g., -F, -Cl, -Br) on the phenyl ring were highly active, which was attributed to their increased lipophilicity. nih.govnih.gov

The following table summarizes the findings from a QSAR study on various N-(substituted phenyl)-2-chloroacetamides, illustrating how different substituents affect properties like lipophilicity (logP) and topological polar surface area (TPSA), which in turn influence biological activity. nih.gov

| Compound | Substituent (R) | logP (Calculated) | TPSA (Ų) |

|---|---|---|---|

| SP1 | H | 1.77 | 29.10 |

| SP2 | 4-methyl | 2.28 | 29.10 |

| SP3 | 4-methoxy | 1.83 | 38.33 |

| SP4 | 4-chloro | 2.45 | 29.10 |

| SP5 | 4-bromo | 2.62 | 29.10 |

| SP6 | 4-fluoro | 1.96 | 29.10 |

| SP8 | 4-acetyl | 1.44 | 46.17 |

| SP9 | 4-hydroxy | 1.30 | 49.33 |

| SP10 | 3-cyano | 1.39 | 52.89 |

| SP11 | 4-cyano | 1.39 | 52.89 |

Data sourced from Bogdanović et al. (2021). nih.gov

The three-dimensional conformation of 2-chloro-N-(2-methoxyphenyl)acetamide and its analogues is a key factor in their biological activity. The spatial arrangement of the phenyl ring, the amide plane, and the chloroacetyl group determines how the molecule fits into and interacts with its biological target.

Crystal structure analyses of related compounds, such as 2-chloro-N-(4-methoxyphenyl)acetamide, reveal important conformational features. nih.gov In this analogue, the methoxy group lies nearly in the same plane as the phenyl ring. nih.govresearchgate.net However, the acetamido group is significantly twisted out of the phenyl ring's plane, with a dihedral angle of 28.87°. nih.govresearchgate.net The amide nitrogen atom typically adopts a planar sp2 hybridized geometry. nih.gov

The conformation around the C-C bond of the chloroacetyl group is also critical. In 2-chloro-N-(4-methoxyphenyl)acetamide, the Cl-C-C=O torsion angle is about 52.89°, which describes a synclinal (or gauche) conformation. nih.gov In the simpler 2-chloro-N-phenylacetamide, the C-Cl and C=O bonds are syn to each other, while the N-H and C=O bonds are in an anti conformation. researchgate.net These conformational preferences can be influenced by intramolecular hydrogen bonds, such as a potential P=O···HN bond in more complex phosphoryl derivatives. researchgate.net

Computational Modeling and Simulation for Biological Interactions

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to forecast the interaction between a small molecule (ligand) and a protein's binding site.

Molecular docking studies have been employed to investigate the interaction of 2-chloro-N-(2-methoxyphenyl)acetamide and its isomers with various protein targets implicated in different diseases.

TOP2A (Human Topoisomerase α2): Docking experiments were conducted to validate the binding stability of acetamide (B32628) derivatives with human topoisomerase α2 (TOP2A). researchgate.net Studies on the related isomer, 2-chloro-N-(3-methoxyphenyl)acetamide, confirmed a strong affinity for TOP2A, suggesting that this class of compounds could act as inhibitors of this enzyme. nih.gov The interactions typically occur within the binding site of the protein, with the temperature being high in the middle binding site of the molecules according to thermochemistry surface maps. researchgate.nettandfonline.com

DNA Ligase: In silico analyses of the related isomer, 2-chloro-N-(4-methoxyphenyl)acetamide, suggest that its antimicrobial effects may be attributed to its interaction with DNA ligase. acs.org DNA ligases are essential enzymes for DNA replication and repair, making them attractive targets for antimicrobial agents. nih.gov

COX Enzymes: While direct docking studies for this compound with cyclooxygenase (COX) enzymes are not extensively detailed, research on other acetamide derivatives shows their potential to bind to COX-1 and COX-2. researchgate.net These enzymes are key to prostaglandin (B15479496) synthesis and are the primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov Docking studies with other inhibitors reveal key interactions with amino acid residues like TYR, ARG, and TRP in the COX active site. researchgate.netjaper.in

BCL-2: The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis (programmed cell death) and a known target in cancer therapy. researchgate.netnih.govnih.gov Molecular docking is frequently used to identify new Bcl-2 inhibitors. researchgate.netnih.gov These studies model how compounds bind to the active site (BH3 domain) of this anti-apoptotic protein, providing a basis for designing novel anticancer agents. researchgate.net

MAO-A: Monoamine oxidase A (MAO-A) is an enzyme involved in the metabolism of neurotransmitters. frontiersin.org While specific docking of this compound with MAO-A is not detailed, computational studies on related heterocyclic compounds against MAO-B provide a template for how such interactions could be modeled. frontiersin.org

AKT-1 and Other Kinases: The specific interactions with AKT-1 have not been detailed in the provided context. However, related quinazoline (B50416) derivatives have been studied as dual inhibitors of EGFR and VEGFR-2, indicating that the broader chemical scaffold has relevance in kinase inhibition. nih.gov

Docking scores are numerical values that quantify the binding affinity between a ligand and a protein. A lower docking score generally indicates a more stable and favorable binding interaction. For derivatives of this compound, docking scores have been calculated to rank their potential as inhibitors.

Studies on the related compound, 2-chloro-N-(3-methoxyphenyl)acetamide, and its derivatives have shown strong binding affinity for the human topoisomerase α2 (TOP2A) protein. nih.gov The docking scores indicated that these derivatives exhibited a stronger affinity for TOP2A compared to standard compounds. researchgate.netnih.gov

| Target Protein | Compound/Derivative | Docking Score (kcal/mol) | Reference |

| TOP2A | 2-chloro-N-(3-methoxyphenyl)acetamide | Not explicitly stated, but noted as having strong affinity. | nih.gov |

| COX-2 | 4-formyl-2-methoxyphenyl-4-chlorobenzoate | -8.18 | fip.org |

| COX-2 | Various thiourea (B124793) acetamide derivatives | -8.9 to -10.4 | mdpi.com |

This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique complements molecular docking by assessing the stability of the predicted ligand-protein complex.

MD simulations are performed to verify the reliability and stability of the ligand-protein complexes predicted by molecular docking. nih.gov For instance, simulations of the 2-chloro-N-(3-methoxyphenyl)acetamide docked with TOP2A were conducted to ensure the stability of the interaction over time. nih.gov These simulations track the atomic movements, confirming that the ligand remains securely within the protein's binding pocket throughout the simulation period.

Proteins are dynamic entities that can undergo conformational changes upon ligand binding, a concept known as 'induced fit'. gersteinlab.orghilarispublisher.com MD simulations can capture these structural adjustments. The binding of a ligand can shift the protein's conformational equilibrium towards a more active or inactive state. gersteinlab.org

Solvent effects are also a critical component of these simulations. The presence of water molecules can significantly influence the binding interaction by forming hydrogen bonds or through hydrophobic effects. researchgate.net Quantum chemical calculations and spectroscopic methods can be used to study how different solvents induce structural changes in a molecule. researchgate.net

In Silico Toxicity Prediction and ADME Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity must be evaluated. In silico methods provide an early assessment of these characteristics.

Computational tools are used to predict various ADME parameters and toxicity profiles. For isomers of this compound, these analyses have been performed to evaluate properties like drug-likeness, bioavailability score, and adherence to Lipinski's rule of five. researchgate.netnih.govacs.org

In silico toxicity studies for the related meta-acetamide investigated parameters such as developmental toxicity, mutation potential, and oral rat LD50. tandfonline.com

| Property | Predicted Value/Assessment |

| ADME | |

| Drug-Likeness | Consistent with Lipinski, Veber, or Ghose rules. acs.org |

| Bioavailability Score | Assessed via computational techniques. nih.gov |

| Water Solubility | Predicted for related isomers. tandfonline.com |

| Toxicity | |

| Developmental Toxicity | Investigated for related isomers. tandfonline.com |

| Mutagenicity | Investigated for related isomers. tandfonline.com |

| Oral Rat LD50 | Predicted for related isomers. tandfonline.com |

This table is interactive and provides a summary of in silico predictions.

Drug-likeness Properties (Lipinski's Rule, Veber Rule, Ghose Rule)

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is based on a series of empirically derived rules that analyze the physicochemical characteristics of a molecule. Computational studies on this compound and its isomers have confirmed their consistency with key drug-likeness rules, suggesting potential as drug candidates. researchgate.netnih.gov

Lipinski's Rule of Five is a foundational guideline for predicting oral bioavailability. researchgate.net For a compound to be considered drug-like under this rule, it should generally not violate more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons. nih.gov

An octanol-water partition coefficient (log P) not greater than 5.

The Veber Rule adds further criteria related to molecular flexibility and polar surface area, suggesting that good oral bioavailability is more likely for compounds with 10 or fewer rotatable bonds and a polar surface area (TPSA) of 140 Ų or less.

The Ghose Rule defines a set of physicochemical properties for a compound to fall within a preferred range for drug-likeness, including constraints on molecular weight, molar refractivity, and atom count.

The properties of this compound have been computationally analyzed against these rules.

Table 1: Drug-likeness Profile of this compound

| Parameter | Value | Lipinski's Rule (<1 violation) | Veber Rule | Ghose Rule |

|---|---|---|---|---|

| Molecular Weight | 199.63 g/mol | Pass (≤ 500) | - | Pass (160-480) |

| Hydrogen Bond Donors | 1 | Pass (≤ 5) | - | - |

| Hydrogen Bond Acceptors | 3 | Pass (≤ 10) | - | - |

| LogP (Predicted) | ~1.9 | Pass (≤ 5.0) | - | Pass (-0.4 to 5.6) |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | - | Pass (≤ 140) | - |

| Rotatable Bonds | 3 | - | Pass (≤ 10) | - |

| Molar Refractivity | - | - | - | Pass (40-130) |

| Atom Count | - | - | - | Pass (20-70) |

Bioavailability Score

The bioavailability of a drug is a critical pharmacokinetic property that measures the proportion of an administered dose that reaches systemic circulation. Computational tools can predict a "bioavailability score" based on a molecule's physicochemical properties. This score provides a quantitative estimate of the compound's potential to be absorbed and become available at its site of action.

In studies involving the isomers of 2-chloro-N-phenylacetamide, computational techniques were employed to calculate a bioavailability score. researchgate.net For this compound, this analysis was part of a broader assessment of its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. researchgate.net

Table 2: Predicted Bioavailability of this compound

| Parameter | Finding |

|---|---|

| Bioavailability Score | Computationally assessed as part of ADME profiling. researchgate.net |

Specific numerical scores were not available in the provided search results.

Prediction of Toxicological Endpoints (e.g., developmental toxicity, mutation)

A crucial step in early-stage drug discovery is the in silico prediction of potential toxicity. jscimedcentral.com These computational models use a chemical's structure to forecast its likelihood of causing adverse effects, such as developmental toxicity or genetic mutations. nih.govresearchgate.net This allows researchers to prioritize compounds with a lower predicted risk and minimize the use of animal testing. nih.gov

While comprehensive in silico toxicity studies have been performed on the related isomers, 2-chloro-N-(3-methoxyphenyl)acetamide and 2-chloro-N-(4-methoxyphenyl)acetamide , specific data for the ortho-isomer (this compound) was not detailed in the available research. nih.govtandfonline.com The analyses of the isomers investigated multiple toxicological parameters, including developmental toxicity and mutation potential. tandfonline.com

Table 3: Predicted Toxicological Endpoints for this compound

| Toxicological Endpoint | Prediction Status |

|---|---|

| Developmental Toxicity | Data not available for this specific isomer in reviewed sources. Studies were conducted on the meta- and para-isomers. tandfonline.com |

| Mutation | Data not available for this specific isomer in reviewed sources. Studies were conducted on the meta- and para-isomers. tandfonline.com |

Applications in Advanced Material Science and Polymer Chemistry

Incorporation into Polymer Matrices

The incorporation of the structural features of 2-chloro-N-(2-methoxyphenyl)acetamide into polymer matrices is primarily achieved through its conversion into a methacrylate-functionalized monomer. A significant example is the synthesis of 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (2MPAEMA), a monomer that has been unreported in prior literature. researchgate.net The synthesis involves a two-step process where this compound (also referred to as o-acetamide) is reacted to create the novel monomer 2MPAEMA. researchgate.net

This synthesized monomer, 2MPAEMA, can then be polymerized, effectively integrating the core structure derived from this compound into a polymer matrix. The properties of the resulting polymer would be influenced by the characteristics of the 2MPAEMA monomer.

| Precursor Compound | Synthesized Monomer |

| This compound | 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) |

Development of Functional Materials, Coatings, and Films

The true potential of this compound in material science is realized through the polymers derived from its corresponding monomers, such as 2MPAEMA. These polymers can be engineered to create functional materials, coatings, and films with specific properties.

Research has been conducted on a similar compound, 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide), which is used to synthesize 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA). researchgate.net The resulting polymer from MPAEMA has been investigated for its potential in creating thin films. researchgate.netresearchgate.net These films exhibit specific swelling behaviors when exposed to various organic vapors, which is a critical characteristic for applications in sensors and controlled-release systems. researchgate.net

While direct studies on films and coatings from 2MPAEMA are not as extensively documented in the provided information, the research on its para-isomer analogue suggests the potential for similar applications. The presence of the methoxyphenyl and acetamide (B32628) groups in the polymer structure, derived from the original this compound, could impart unique optical, thermal, and surface properties to the resulting materials. For instance, the aromatic ring and amide group can contribute to thermal stability and specific intermolecular interactions, which are desirable for high-performance coatings and films.

Future Research Directions and Translational Potential of 2 Chloro N 2 Methoxyphenyl Acetamide

The foundational structure of 2-chloro-N-(2-methoxyphenyl)acetamide and its analogues has established them as compounds of significant interest in medicinal and agrochemical research. The existing body of work provides a strong basis for future investigations aimed at translating this potential into practical applications. Future efforts are anticipated to focus on several key areas, including the strategic modification of the core molecule to enhance biological effects, the exploration of new uses, detailed studies to understand its mechanisms of action, and the application of advanced computational methods for rational drug design.

Q & A

Q. What are the optimal synthetic routes for 2-chloro-N-(2-methoxyphenyl)acetamide?

The synthesis typically involves reacting 2-methoxyaniline with chloroacetyl chloride under controlled conditions. Key steps include:

- Reagents and Solvents : Use chloroacetyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) with triethylamine (TEA, 1.5 equivalents) as a base to neutralize HCl byproducts.

- Conditions : Maintain temperatures between 0–5°C to minimize side reactions (e.g., over-acylation). Reaction completion is monitored via TLC (hexane:ethyl acetate, 3:1).

- Purification : Recrystallization from ethanol yields pure product (75–85% yield). Alternative methods include column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can the purity and structure of the compound be validated post-synthesis?

- Analytical Techniques :

- NMR : H NMR (CDCl₃) shows characteristic peaks: δ 3.85 (s, OCH₃), δ 4.15 (s, CH₂Cl), δ 7.0–7.5 (aromatic protons).

- FTIR : Key bands include N–H stretch (~3250 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C–O (methoxy) at ~1250 cm⁻¹.

- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water, 70:30).

- Crystallography : Single-crystal X-ray diffraction confirms intramolecular hydrogen bonding (N–H···O) and planar acetamide geometry .

Q. What are the key solubility and stability considerations for this compound?

- Solubility : Soluble in polar aprotic solvents (DCM, DMSO, acetone) but poorly soluble in water.

- Stability : Stable at RT for 6 months if stored in anhydrous conditions (desiccator). Degrades under strong acids/bases via hydrolysis of the chloroacetamide group .

Advanced Research Questions

Q. How does the methoxy substituent influence electronic properties and reactivity?

- Electronic Effects : The methoxy group (–OCH₃) is electron-donating, increasing electron density on the aromatic ring. This enhances nucleophilic substitution at the chloroacetamide group.

- HOMO-LUMO Analysis : DFT calculations (e.g., B3LYP/6-31G*) show a reduced energy gap compared to non-methoxy analogs, increasing electrophilic reactivity.

- Reactivity : Methoxy-directed regioselectivity is observed in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. What mechanistic insights explain contradictions in reported bioactivity data?

- Case Study : Conflicting antimicrobial activity (MIC values) may arise from: